N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide
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Overview
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide is a novel compound belonging to the class of triazolo[4,3-a]pyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency. The choice of solvents, reagents, and catalysts would be optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile. The reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction .
Major Products Formed
Scientific Research Applications
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in bacterial and fungal growth, leading to their death. In cancer cells, it may interfere with cell division and induce apoptosis, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties and enzyme inhibition activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Investigated for their potential as CDK2 inhibitors and anticancer agents.
Uniqueness
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide stands out due to its unique combination of functional groups, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives further enhances its potential for scientific research and industrial applications .
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-3-19-11-10-15-14-8(16(10)5-4-12-11)6-13-9(17)7-18-2/h4-5H,3,6-7H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRVDJLJMOKCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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